2-(4-Chlorophenyl)-2-ethylbutanoic acid
Overview
Description
2-(4-Chlorophenyl)-2-ethylbutanoic acid is an organic compound with a molecular formula of C12H15ClO2 It is a derivative of butanoic acid, featuring a chlorophenyl group and an ethyl group attached to the second carbon of the butanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2-ethylbutanoic acid can be achieved through several methods. One common approach involves the alkylation of 4-chlorobenzyl cyanide with ethyl bromide, followed by hydrolysis and decarboxylation to yield the desired product. The reaction conditions typically involve the use of a strong base, such as sodium hydroxide, and an organic solvent like ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the catalytic hydrogenation of 4-chlorophenylacetic acid in the presence of ethyl acetate and a suitable catalyst, such as palladium on carbon. This method allows for the selective reduction of the nitrile group to an ethyl group, followed by hydrolysis to yield the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-2-ethylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-chlorophenylacetic acid or 4-chlorobenzaldehyde.
Reduction: Formation of 2-(4-chlorophenyl)-2-ethylbutanol or 2-(4-chlorophenyl)-2-ethylbutane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Chlorophenyl)-2-ethylbutanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-2-ethylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. For example, it could inhibit the activity of cyclooxygenase (COX) enzymes, resulting in reduced production of pro-inflammatory mediators.
Comparison with Similar Compounds
2-(4-Chlorophenyl)-2-ethylbutanoic acid can be compared with other similar compounds, such as:
4-Chlorophenylacetic acid: Lacks the ethyl group, leading to different chemical and biological properties.
2-(4-Chlorophenyl)butanoic acid: Similar structure but without the ethyl group, affecting its reactivity and applications.
2-(4-Bromophenyl)-2-ethylbutanoic acid:
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields Its unique structure allows it to undergo a range of chemical reactions, making it valuable for research and development in chemistry, biology, medicine, and industry
Properties
IUPAC Name |
2-(4-chlorophenyl)-2-ethylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO2/c1-3-12(4-2,11(14)15)9-5-7-10(13)8-6-9/h5-8H,3-4H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQXQQLGHQNYCHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C1=CC=C(C=C1)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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